molecular formula C11H15NO B13602234 3-[4-(Dimethylamino)phenyl]propanal

3-[4-(Dimethylamino)phenyl]propanal

Cat. No.: B13602234
M. Wt: 177.24 g/mol
InChI Key: GEEZPODDMBXODU-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]propanal is an organic compound with the molecular formula C11H15NO. It is also known by other names such as 4-(Dimethylamino)cinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanal group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the aldehyde group of propanal to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]propanal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]propanal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dimethylamino)phenyl]propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]propanal

InChI

InChI=1S/C11H15NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-9H,3-4H2,1-2H3

InChI Key

GEEZPODDMBXODU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC=O

Origin of Product

United States

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